
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide, also known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Rearrangements and Synthesis
Research on related acrylamide derivatives has explored their use in various chemical rearrangements and synthesis processes. For instance, the study of double rearrangements involving similar compounds highlights their potential in creating novel cyclic compounds through specific reactions with benzoic acid and other agents. This provides insights into their utility in synthesizing diverse chemical structures, potentially useful in material science and pharmaceuticals (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Science
Acrylamide derivatives have been widely researched for their polymerization capabilities. Controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), have been utilized to create thermoresponsive polymers. These studies provide a foundation for developing smart materials with potential applications ranging from drug delivery to responsive coatings, highlighting the versatile nature of acrylamide derivatives in material science (Convertine et al., 2004).
Supramolecular Chemistry
In the realm of supramolecular chemistry, acrylamide derivatives have been studied for their ability to form complexes with β-cyclodextrin, demonstrating their utility in creating stimuli-responsive systems. This research illustrates the potential of such compounds in developing intelligent drug delivery systems and sensors, which can respond to environmental changes (Fleischmann & Ritter, 2013).
Drug Delivery and Biomedical Applications
Explorations into the use of thermosensitive N-(isopropyl)acrylamide derivatives for controlled drug release highlight the biomedical potential of acrylamide compounds. These studies underscore their significance in designing novel hydrogels that can modulate drug release in response to temperature changes, offering a promising avenue for improving therapeutic outcomes (Gasztych, Komsa, & Musia, 2019).
Environmental and Corrosion Studies
Acrylamide derivatives have also been investigated for their applications in environmental science, particularly in the synthesis of corrosion inhibitors. This research highlights their potential in protecting metals against corrosion, an essential aspect of extending the longevity of materials used in various industries (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(20-2)9-4-12/h3-5,8-10,13,19H,6-7,11H2,1-2H3,(H,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJLRNXVTYJDB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

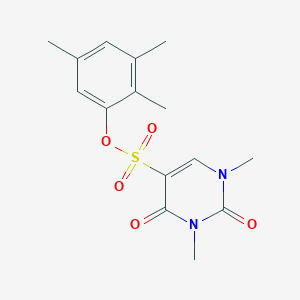
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
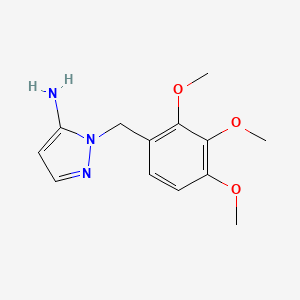
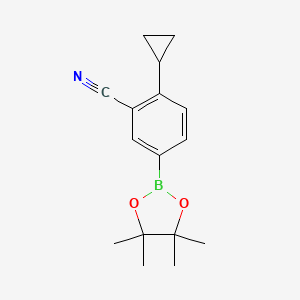

![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)

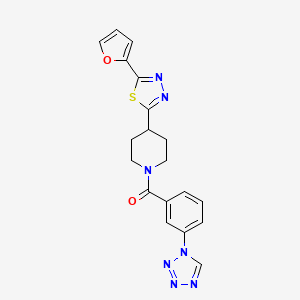

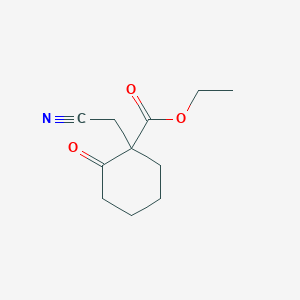
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)
![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)